N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide” is a compound that falls under the category of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor . They are used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C22H17IN2O3 . It includes a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered ring with nitrogen and sulfur as the only ring hetero atoms .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 528.2±50.0 °C and a density of 1.39 g/cm3 . It is soluble in methanol . The pKa value is predicted to be 4.24±0.10 .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Molecular Synthesis
The sulfonamide group in similar compounds facilitates the synthesis of novel classes of inhibitors with significant implications for therapeutic applications. For instance, primary sulfonamides have been shown to enable the construction of [1,4]oxazepine rings, acting as potent inhibitors of human carbonic anhydrases, a class of enzymes with therapeutic relevance in conditions like glaucoma, epilepsy, and altitude sickness (A. Sapegin et al., 2018). Similarly, catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines have led to the synthesis of chiral derivatives, showcasing the versatility of such compounds in creating enantiomerically enriched products with potential bioactivity (L. D. Munck et al., 2017).
Antimicrobial and Antiproliferative Activities
The structural motif of dibenzo[b,f][1,4]oxazepine has been explored for antimicrobial and antiproliferative potentials. Novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, a close relative to the specified compound, have demonstrated in vitro anti-HIV and antifungal activities, highlighting the potential for these compounds in developing new therapeutic agents (M. Zareef et al., 2007). Moreover, the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have been linked to effective antimicrobial and antiproliferative agents, suggesting a broad spectrum of biological activities for compounds with such sulfonamide linkages (Shimaa M. Abd El-Gilil, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-4-25-19-7-5-6-8-21(19)29-20-11-10-17(14-18(20)23(25)26)24-30(27,28)22-12-9-15(2)13-16(22)3/h5-14,24H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZWUDUXKYDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.